2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core substituted with tert-butyl, phenoxy, and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the phenoxy and methylbenzyl groups can be added through nucleophilic aromatic substitution and reductive amination, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: A phenolic compound with antioxidant properties.
tert-butylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-19-9-11-20(12-10-19)17-28-24-8-6-5-7-23(24)27-25(28)18-29-22-15-13-21(14-16-22)26(2,3)4/h5-16H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRKZWDQHZXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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